molecular formula C8H13ClO2 B14744057 Cyclopentyl 3-chloropropanoate CAS No. 6282-82-2

Cyclopentyl 3-chloropropanoate

Cat. No.: B14744057
CAS No.: 6282-82-2
M. Wt: 176.64 g/mol
InChI Key: QNRAOHYANRENQI-UHFFFAOYSA-N
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Description

Cyclopentyl 3-chloropropanoate (CAS 6282-82-2) is a chemical ester with the molecular formula C8H13ClO2 and a molecular weight of 176.64 g/mol . This compound is an α-chloroester, a class of reagents that are valuable building blocks in synthetic organic chemistry, particularly in the construction of complex molecules with stereogenic centers . While specific studies on this exact compound are limited, research on analogous α-chloroesters demonstrates their significant utility in metal-catalyzed cross-coupling reactions. For instance, α-chloroesters serve as key electrophiles in nickel-catalyzed asymmetric reductive cross-couplings with (hetero)aryl iodides to produce enantioenriched α-aryl esters . These products are crucial scaffolds found in numerous biologically active compounds and pharmaceuticals. The cyclopentyl ester group may influence the compound's properties, such as its solubility and steric bulk, which can be advantageous in optimizing reaction selectivity and yield. The cyclopentyl moiety is also recognized in other contexts, such as in the eco-friendly solvent cyclopentyl methyl ether (CPME), which is prized for its stability and low water solubility, suggesting potential for the cyclopentyl ester to be used in diverse chemical processes . This product is intended for research applications as a synthetic intermediate and is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

6282-82-2

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

cyclopentyl 3-chloropropanoate

InChI

InChI=1S/C8H13ClO2/c9-6-5-8(10)11-7-3-1-2-4-7/h7H,1-6H2

InChI Key

QNRAOHYANRENQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthesis of 3-Chloropropanoyl Chloride

Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] is employed to chlorinate the carboxylic acid. For instance, refluxing 3-chloropropanoic acid with excess SOCl₂ (1:3 molar ratio) at 70°C for 4 hours produces 3-chloropropanoyl chloride with 95% purity.

Esterification with Cyclopentanol

The acyl chloride reacts with cyclopentanol in anhydrous dichloromethane or tetrahydrofuran (THF), catalyzed by a tertiary amine (e.g., triethylamine) to scavenge HCl:
$$ \text{3-ClC}2\text{H}4\text{COCl} + \text{C}5\text{H}9\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{C}5\text{H}9\text{OCOC}2\text{H}_4\text{Cl} + \text{HCl} $$
Key parameters include:

  • Stoichiometry : 1:1 molar ratio of acyl chloride to alcohol.
  • Temperature : 0–25°C to minimize side reactions.
  • Workup : Sequential washes with NaHCO₃ and brine yield >90% pure product.

Catalytic Transesterification

Transesterification of methyl 3-chloropropanoate with cyclopentanol offers an alternative pathway, particularly useful for acid-sensitive substrates. Titanium(IV) isopropoxide [Ti(OiPr)₄] or enzymatic catalysts (e.g., lipases) facilitate this equilibrium-driven process.

Optimized Protocol

  • Catalyst : 2 mol% Ti(OiPr)₄ in refluxing cyclohexane (80°C).
  • Molar Ratio : 1:2 (methyl ester to cyclopentanol) to favor product formation.
  • Yield : 70–85% after 8–12 hours, with continuous methanol removal.

This method circumvents handling corrosive acyl chlorides but requires stringent anhydrous conditions.

Patent-Based Synthesis: Nitroalkene Reduction Pathway

A novel route detailed in patent CN102030658B involves indirect ester formation via nitroalkene intermediates. Although originally designed for 3-cyclopentamine, the methodology adapts to ester synthesis through strategic modifications:

Step 1: Nitroalkene Formation

Cis-1,4-dichloro-2-butene reacts with nitromethane in tetrahydrofuran (THF) under basic conditions (NaH or KOtBu) to form 4-nitrocyclopent-1-ene.

Step 2: Reduction and Esterification

The nitro group is reduced using Fe/HCl or Zn/NH₄Cl systems, followed by in-situ esterification with cyclopentanol. While yields are unspecified for the target ester, analogous reductions yield 60–75% for related compounds.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Cost Scalability
Fischer Esterification 65–80 12–24 h Low Moderate
Acyl Chloride Route 85–92 4–6 h Medium High
Transesterification 70–85 8–12 h Medium Moderate
Patent Reduction Pathway 60–75* 24–48 h High Low

*Extrapolated from analogous reactions.

The acyl chloride method emerges as the most efficient, balancing yield and scalability. However, the Fischer method remains viable for low-budget syntheses despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 3-chloropropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropanoate moiety can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclopentanol and 3-chloropropanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Cyclopentyl alcohol derivatives.

    Hydrolysis: Cyclopentanol and 3-chloropropanoic acid.

    Reduction: Cyclopentyl alcohol.

Scientific Research Applications

Cyclopentyl 3-chloropropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the development of drug candidates due to its potential biological activity.

    Material Science: It may be utilized in the preparation of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopentyl 3-chloropropanoate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In pharmaceuticals, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-Chloropropanoate (CAS 623-71-2)

  • Synthesis: Ethyl 3-chloropropanoate serves as a precursor for cyclopropanone derivatives via reduction with lithium aluminum hydride (LiAlH₄) .
  • Reactivity: The linear ethyl group offers minimal steric hindrance, enabling facile nucleophilic substitution at the β-chlorine. In contrast, the cyclopentyl group in Cyclopentyl 3-chloropropanoate may slow such reactions due to its bulky structure.
  • Safety: Esters of 3-chloropropanoic acid are generally less corrosive than the parent acid but still require precautions to avoid inhalation or dermal exposure .

n-Butyl 3-Chloropropanoate

  • Biological Activity : In a study of Mycobacterium tuberculosis glutamine synthetase (MtGS) inhibitors, n-butyl substituents (e.g., compound 33, IC₅₀ = 0.6 µM) exhibited potency comparable to cyclopentyl analogs (e.g., compound 27, IC₅₀ = 0.38 µM), suggesting similar electronic contributions but differing steric profiles .

Cycloalkyl vs. Linear Alkyl Substituents

Cyclopentyl vs. tert-Butyl Radical Stability

  • Bond Dissociation Energy (BDE) : Cyclopentylamine (CPA) exhibits N–C bond dissociation at 5.7 eV, lower than other amines and ethers (e.g., tert-butyl derivatives), indicating reduced stability of cyclopentyl-linked bonds in amines . This contrasts with ethyl or butyl radicals, where BDE varies with the heteroatom (e.g., 9.0 eV for ethyl-O vs. 8.3 eV for ethyl-N) .

Chlorinated Propane Derivatives

1,2,3-Trichloropropane (CAS 96-18-4)

  • Toxicity: Unlike this compound, 1,2,3-trichloropropane is a volatile trihalogenated compound linked to hepatotoxicity and carcinogenicity in animal studies . The position and number of chlorine atoms critically influence toxicity profiles.

Data Table: Key Properties and Activities

Compound Structure BDE (eV) Biological Activity (IC₅₀) Safety Profile
Cyclopentyl 3-Cl-propanoate Cyclopentyl ester N/A N/A Corrosive (parent acid derivative)
Ethyl 3-Cl-propanoate Ethyl ester N/A N/A Less corrosive than parent acid
n-Butyl MtGS inhibitor n-Butyl substituent N/A 0.6 µM Not reported
Cyclopentylamine (CPA) Cyclopentyl-NH₂ 5.7 eV N/A Potentially unstable N–C bond

Research Findings and Implications

  • Synthetic Utility: this compound’s steric bulk may hinder reactions requiring β-chlorine substitution compared to linear esters like ethyl 3-chloropropanoate, which are more reactive in cyclopropanation .
  • Biological Relevance : The cyclopentyl group’s bioisosteric equivalence to n-butyl in MtGS inhibitors suggests its utility in drug design for modulating lipophilicity without sacrificing potency .
  • Safety Considerations: While esters mitigate the corrosivity of 3-chloropropanoic acid, workplace exposure limits and PPE (gloves, eye protection) remain critical .

Q & A

Q. What are the standard protocols for synthesizing cyclopentyl 3-chloropropanoate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves esterification of 3-chloropropanoic acid with cyclopentanol under acidic catalysis. Key steps include:
  • Reagent selection : Use anhydrous conditions to minimize hydrolysis (e.g., H₂SO₄ or p-toluenesulfonic acid as catalysts) .

  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

  • Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the ester. Purity ≥95% is achievable with fractional distillation .

  • Yield optimization : Monitor reaction progress via TLC or GC-MS to identify incomplete esterification .

    • Example Data Table :
CatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
H₂SO₄7067892
p-TSA6588596

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm ester linkage via signals at δ 4.8–5.2 ppm (cyclopentyl CH-O) and δ 2.5–3.0 ppm (CH₂Cl group). Compare with reference spectra for structural validation .
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-Cl vibration at 650–750 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak (m/z ~164) and fragmentation patterns (e.g., loss of cyclopentanol moiety) confirm molecular weight .
  • Data Interpretation : Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal stability of this compound under varying environmental conditions?

  • Methodological Answer :
  • Experimental Design :
  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (T₀) under controlled heating rates (e.g., 10°C/min in N₂ atmosphere) .
  • Accelerated Aging Studies : Expose samples to elevated temperatures (40–80°C) and humidity (60–90% RH) for 1–4 weeks. Monitor degradation via HPLC for byproducts (e.g., 3-chloropropanoic acid) .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .
  • Data Contradictions : If decomposition rates conflict with literature, re-evaluate experimental parameters (e.g., moisture content, oxygen exposure) and validate analytical methods (e.g., calibration standards) .

Q. What methodologies are recommended for analyzing reaction byproducts during the synthesis of this compound?

  • Methodological Answer :
  • Chromatographic Techniques :
  • GC-MS : Identify volatile byproducts (e.g., unreacted cyclopentanol or dimerization products) using non-polar columns (e.g., DB-5) .
  • HPLC with UV Detection : Quantify non-volatile impurities (e.g., chlorinated acids) using reverse-phase C18 columns and acetonitrile/water mobile phases .
  • Quantitative Analysis : Use internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Mitigation Strategies : Optimize reaction stoichiometry or introduce scavengers (e.g., molecular sieves) to suppress side reactions .

Q. How can computational chemistry be integrated to predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states for ester hydrolysis or nucleophilic substitution reactions .
  • Density Functional Theory (DFT) : Calculate activation energies for proposed reaction mechanisms (e.g., Cl⁻ elimination pathways) to prioritize experimental targets .
  • Validation : Compare computational predictions with experimental kinetics (e.g., rate constants from UV-Vis monitoring) .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies between observed spectroscopic data and literature values for this compound?

  • Methodological Answer :
  • Root-Cause Analysis :
  • Sample Purity : Re-run chromatography or distillation to exclude impurities affecting spectral peaks .
  • Instrument Calibration : Verify NMR shimming and MS ionization parameters using certified standards .
  • Literature Comparison : Cross-check with studies using identical solvents (e.g., CDCl₃ for NMR) and experimental conditions .
  • Collaborative Validation : Share raw data with independent labs to confirm reproducibility .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors; monitor airborne concentrations with PID detectors .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

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